2-Hydroxy-3-phenylcyclopent-2-en-1-one
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Overview
Description
2-Hydroxy-3-phenylcyclopent-2-en-1-one is an organic compound with the molecular formula C11H10O2 It features a cyclopentene ring substituted with a hydroxyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-phenylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of phenyl-substituted precursors under acidic or basic conditions. For instance, the reaction of phenylacetic acid with cyclopentanone in the presence of a strong acid catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-oxo-3-phenylcyclopent-2-en-1-one.
Reduction: Formation of 2-hydroxy-3-phenylcyclopentanone.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Hydroxy-3-phenylcyclopent-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-phenylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Hydroxy-3-methylcyclopent-2-en-1-one: Similar structure but with a methyl group instead of a phenyl group.
3-Hydroxy-2-phenylcyclopent-2-en-1-one: Positional isomer with the hydroxyl group at a different position.
2-Hydroxy-3-phenylcyclopentanone: Saturated analog with a cyclopentane ring instead of a cyclopentene ring
Uniqueness: 2-Hydroxy-3-phenylcyclopent-2-en-1-one is unique due to the combination of its hydroxyl and phenyl substituents on a cyclopentene ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
51307-01-8 |
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Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-hydroxy-3-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H10O2/c12-10-7-6-9(11(10)13)8-4-2-1-3-5-8/h1-5,13H,6-7H2 |
InChI Key |
HDVLAHPRSXQFCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C1C2=CC=CC=C2)O |
Origin of Product |
United States |
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